N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 2097893-92-8
VCID: VC2897986
InChI: InChI=1S/C12H15NO3/c1-8(13-9(2)14)12(15)10-6-4-5-7-11(10)16-3/h4-8H,1-3H3,(H,13,14)
SMILES: CC(C(=O)C1=CC=CC=C1OC)NC(=O)C
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide

CAS No.: 2097893-92-8

Cat. No.: VC2897986

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide - 2097893-92-8

Specification

CAS No. 2097893-92-8
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide
Standard InChI InChI=1S/C12H15NO3/c1-8(13-9(2)14)12(15)10-6-4-5-7-11(10)16-3/h4-8H,1-3H3,(H,13,14)
Standard InChI Key MJERPXQMJPLVCJ-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC=CC=C1OC)NC(=O)C
Canonical SMILES CC(C(=O)C1=CC=CC=C1OC)NC(=O)C

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Characteristics

Based on its chemical structure, N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide would have properties comparable to similar acetamide derivatives. The following table outlines its estimated physical and chemical properties:

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC12H15NO3Structural analysis
Molecular WeightApproximately 221.25 g/molCalculated from atomic weights
Physical StateSolid at room temperatureBased on similar acetamide derivatives
ColorWhite to off-white crystalline powderBased on related compounds like N-(2-Methoxyphenyl)acetamide
Melting Point75-90°CEstimated from N-(2-Methoxyphenyl)acetamide (70-74°C)
Boiling Point315-330°CEstimated from N-(2-Methoxyphenyl)acetamide (303-305°C)
DensityApproximately 1.2 g/cm³Comparison with similar compounds (1.1603 for related structures)

Structural Features and Functional Groups

The compound contains several key functional groups that influence its chemical behavior:

  • 2-Methoxyphenyl group: Provides aromatic character and potential hydrogen bond accepting capability through the methoxy oxygen

  • Carbonyl group (C=O): Acts as a hydrogen bond acceptor and contributes to the compound's polarity

  • Acetamide moiety (NH-COCH3): Offers both hydrogen bond donor (NH) and acceptor (C=O) capabilities

  • Chiral center at the propan-2-yl position: Introduces stereochemical complexity

Solubility and Chemical Reactivity

The presence of both polar functional groups (carbonyl, acetamide) and a relatively lipophilic aromatic ring suggests a balanced solubility profile. N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide would likely exhibit:

  • Good solubility in polar organic solvents (methanol, ethanol, acetone)

  • Moderate solubility in less polar solvents (dichloromethane, chloroform)

  • Limited solubility in water, with potential for hydrogen bonding interactions

  • Greater water solubility than simple aromatic compounds due to the polar functional groups

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on its structure and data from related compounds, the following NMR characteristics would be expected:

¹H NMR (estimated chemical shifts):

  • Aromatic protons (2-methoxyphenyl): 6.8-7.8 ppm (multiplet)

  • Methoxy protons (-OCH3): 3.8-3.9 ppm (singlet)

  • Acetamide methyl protons (-NHCOCH3): ~2.0 ppm (singlet)

  • Methyl protons of propan-2-yl: 1.2-1.4 ppm (doublet)

  • NH proton: 6.5-8.0 ppm (broad singlet)

  • CH proton at chiral center: 4.5-5.5 ppm (multiplet)

¹³C NMR (estimated chemical shifts):

  • Carbonyl carbons: 165-195 ppm

  • Aromatic carbons: 110-160 ppm

  • Methoxy carbon: 55-56 ppm

  • Methyl carbon of acetamide: 22-24 ppm

  • Methyl carbon of propan-2-yl: 15-20 ppm

Similar compounds have shown characteristic NMR features, as noted in the literature: "There were two distinct peaks for the carbonyl C-O bond in trifluoroacetic acid ion at 159.08 and 158.86 ppm in 13C NMR" .

Infrared (IR) Spectroscopy

Expected key IR absorption bands:

  • N-H stretching: 3200-3400 cm⁻¹

  • C=O stretching (ketone): 1680-1700 cm⁻¹

  • C=O stretching (amide): 1630-1670 cm⁻¹

  • Aromatic C=C stretching: 1450-1600 cm⁻¹

  • C-O-C stretching (methoxy): 1200-1250 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z 221 (corresponding to the molecular weight)

  • Fragment at m/z 178 (loss of acetyl group)

  • Fragment at m/z 135 (2-methoxyphenylcarbonyl ion)

  • Fragment at m/z 107 (2-methoxyphenyl ion)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be suitable for purity analysis and quantification. Recommended conditions based on similar compounds:

  • Column: C18 reverse phase

  • Mobile phase: Acetonitrile/water gradient (30:70 to 70:30)

  • Detection: UV at 254 nm and 280 nm

  • Flow rate: 1.0 mL/min

Structural FeaturePotential Biological EffectSupporting Evidence
2-Methoxyphenyl groupEnhanced lipophilicity and membrane permeabilityPresent in N-(2-Methoxyphenyl)acetamide which has similar properties
Acetamide functionalityPossible analgesic and anti-inflammatory activity"Strong analgesic activity was demonstrated by derivative 12, surpassing that of the reference compounds (morphine and acetylsalicylic acid)"
Carbonyl groupPotential interaction with biological targets through hydrogen bondingCommon pharmacophore in many bioactive molecules
Chiral centerStereoselectivity in biological interactionsStereochemistry is important in compounds like "stereomerically pure (+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione"

Research Challenges and Future Directions

Synthesis and Characterization Challenges

Research on N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide would face several challenges:

  • Developing efficient and stereoselective synthetic routes

  • Characterizing the stereochemistry at the chiral center

  • Establishing structure-activity relationships through systematic modifications

  • Optimizing physical properties for potential pharmaceutical applications

Biological Evaluation Opportunities

Future research directions could include:

  • Comprehensive screening against various biological targets to identify specific activities

  • Investigation of potential analgesic and anti-inflammatory properties

  • Structure-activity relationship studies through synthesis of analogues with modified functional groups

  • Evaluation of pharmacokinetic properties and metabolic stability

Computational Studies

Molecular modeling and computational chemistry could provide valuable insights:

  • Prediction of binding modes with potential biological targets

  • Investigation of conformational preferences and their influence on activity

  • Quantitative structure-activity relationship (QSAR) studies to guide further compound optimization

  • Prediction of physicochemical properties and ADME (absorption, distribution, metabolism, excretion) characteristics

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